Thiabendazole-13C6: A Technical Guide to Chemical Structure and Isotopic Purity
Thiabendazole-13C6: A Technical Guide to Chemical Structure and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and isotopic purity of Thiabendazole-13C6. This stable isotope-labeled compound is a critical tool in metabolism, pharmacokinetic studies, and as an internal standard in quantitative analysis.
Chemical Structure and Properties
Thiabendazole-13C6 is an isotopologue of Thiabendazole, a broad-spectrum benzimidazole fungicide and anthelmintic. In Thiabendazole-13C6, the six carbon atoms of the benzimidazole ring are replaced with the stable isotope carbon-13 (¹³C). This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Thiabendazole.
Chemical Structure:
-
IUPAC Name: 2-(Thiazol-4-yl)-1H-benzo[d]imidazole-4,5,6,7,3a,7a-¹³C₆
-
Molecular Formula: C₄¹³C₆H₇N₃S
-
Molecular Weight: Approximately 207.25 g/mol (differs slightly based on the exact isotopic abundance)
-
CAS Number: 2140327-29-1
The chemical structure of Thiabendazole consists of a benzimidazole moiety linked to a thiazole ring at the 2-position. The ¹³C labeling in Thiabendazole-13C6 is specifically on the six carbons of the benzene ring component of the benzimidazole structure.
Caption: Chemical structure of Thiabendazole-13C6.
Isotopic Purity Data
The isotopic purity of Thiabendazole-13C6 is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically determined by mass spectrometry and represents the percentage of the compound that is fully labeled with six ¹³C atoms.
| Supplier | Stated Isotopic Purity | Chemical Purity |
| Cambridge Isotope Laboratories | 99%[1] | >98% |
| Sigma-Aldrich (PESTANAL®) | Not specified | Analytical Standard |
| Clearsynth | Not specified | Not specified |
| LGC Standards (for TRC) | Not specified | Not specified |
Note: Isotopic and chemical purity can vary between batches. It is recommended to always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Synthesis of Thiabendazole-13C6
The synthesis of Thiabendazole-13C6 is analogous to the synthesis of unlabeled Thiabendazole. A common synthetic route involves the condensation of a ¹³C₆-labeled o-phenylenediamine with 4-thiazolecarboxamide.
Caption: Proposed synthesis workflow for Thiabendazole-13C6.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for ¹³C-labeled compounds like Thiabendazole-13C6 is primarily achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Method
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the most common method for determining isotopic purity.
Objective: To determine the relative abundance of the fully ¹³C₆-labeled Thiabendazole compared to its less-labeled and unlabeled counterparts.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of Thiabendazole-13C6 and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 µg/mL).
-
-
Chromatographic Separation (optional but recommended):
-
Inject the sample into the UHPLC system to separate the analyte from any potential impurities.
-
A C18 reversed-phase column is typically used.
-
The mobile phase can be a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.
-
-
Mass Spectrometric Analysis:
-
The eluent from the UHPLC is introduced into the mass spectrometer.
-
Use a soft ionization technique, such as electrospray ionization (ESI), in positive ion mode.
-
Acquire full scan mass spectra over a mass range that includes the unlabeled Thiabendazole (m/z ≈ 202.04) and the fully labeled Thiabendazole-13C6 (m/z ≈ 208.06).
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions ([M+H]⁺) of all expected isotopologues (M+0 to M+6).
-
Integrate the peak areas for each isotopologue.
-
Correct the peak areas for the natural abundance of ¹³C in the unlabeled portion of the molecule and in the reagents.
-
Calculate the isotopic purity as the percentage of the peak area of the M+6 isotopologue relative to the sum of the peak areas of all isotopologues.
-
Caption: Experimental workflow for isotopic purity analysis by LC-MS.
NMR Spectroscopy Method
NMR spectroscopy, particularly ¹³C-NMR, can also be used to assess isotopic enrichment.
Objective: To confirm the positions of ¹³C labeling and estimate the isotopic enrichment.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C-sensitive probe.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of Thiabendazole-13C6 in a deuterated solvent (e.g., DMSO-d₆).
-
-
¹³C-NMR Spectrum Acquisition:
-
Acquire a quantitative ¹³C-NMR spectrum. This typically requires a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.
-
Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.
-
-
Data Analysis:
-
Compare the ¹³C-NMR spectrum of the labeled compound to that of an unlabeled Thiabendazole standard.
-
The signals corresponding to the labeled benzimidazole carbons will be significantly enhanced in the Thiabendazole-13C6 spectrum.
-
The presence of ¹³C-¹³C coupling can be observed, confirming the incorporation of multiple ¹³C atoms in the same molecule.
-
The relative integrals of the signals from the labeled and unlabeled carbons (thiazole ring carbons) can be used to estimate the isotopic enrichment.
-
Applications
Thiabendazole-13C6 is primarily used as an internal standard in analytical methods for the quantification of Thiabendazole in various matrices, including:
-
Food and Agriculture: Monitoring of fungicide residues in fruits, vegetables, and other crops.
-
Environmental Analysis: Detection of Thiabendazole in soil and water samples.
-
Pharmaceutical and Clinical Research: In vivo drug metabolism and pharmacokinetic studies.
The use of a stable isotope-labeled internal standard like Thiabendazole-13C6 is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical results.
